molecular formula C28H32N6O4S B12662535 (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate CAS No. 85098-87-9

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate

Cat. No.: B12662535
CAS No.: 85098-87-9
M. Wt: 548.7 g/mol
InChI Key: JAIFBYGYIBWWOC-UHFFFAOYSA-N
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Description

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iminoazanium group and a sulfate counterion. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate typically involves a multi-step process. The initial step often includes the nitration of 2-methylphenyl and 3-methylphenyl compounds, followed by reduction to form the corresponding amines. These amines are then subjected to a condensation reaction to form the iminoazanium structure. The final step involves the addition of sulfuric acid to form the sulfate salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and catalysts are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to the parent amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exerts its effects involves interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium chloride
  • (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium nitrate
  • (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium phosphate

Uniqueness

Compared to its analogs, (4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate exhibits unique solubility and stability properties due to the presence of the sulfate group. This makes it particularly suitable for certain industrial applications where these properties are advantageous.

Properties

CAS No.

85098-87-9

Molecular Formula

C28H32N6O4S

Molecular Weight

548.7 g/mol

IUPAC Name

(4-amino-2-methylphenyl)-(3-methylphenyl)iminoazanium;sulfate

InChI

InChI=1S/2C14H15N3.H2O4S/c2*1-10-4-3-5-13(8-10)16-17-14-7-6-12(15)9-11(14)2;1-5(2,3)4/h2*3-9H,15H2,1-2H3;(H2,1,2,3,4)

InChI Key

JAIFBYGYIBWWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.CC1=CC(=CC=C1)N=[NH+]C2=C(C=C(C=C2)N)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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